molecular formula C9H11N5O3S B11724070 ethyl 2-[(2Z)-4-oxo-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-3-yl]acetate

ethyl 2-[(2Z)-4-oxo-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-3-yl]acetate

Cat. No.: B11724070
M. Wt: 269.28 g/mol
InChI Key: WQIVYPUAAHMEBH-FMIVXFBMSA-N
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Description

Ethyl 2-[(2Z)-4-oxo-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-3-yl]acetate is a heterocyclic compound featuring a thiazolidinone core substituted with a triazolylimino group and an ethyl acetate side chain. The thiazolidinone ring is a well-known pharmacophore associated with diverse biological activities, including antimicrobial, antiviral, and anticancer properties . This compound has been investigated for its structural versatility in drug design, particularly in the development of kinase inhibitors and antiproliferative agents .

Properties

Molecular Formula

C9H11N5O3S

Molecular Weight

269.28 g/mol

IUPAC Name

ethyl 2-[(2E)-4-oxo-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-3-yl]acetate

InChI

InChI=1S/C9H11N5O3S/c1-2-17-8(16)3-14-7(15)4-18-9(14)12-13-5-10-11-6-13/h5-6H,2-4H2,1H3/b12-9+

InChI Key

WQIVYPUAAHMEBH-FMIVXFBMSA-N

Isomeric SMILES

CCOC(=O)CN\1C(=O)CS/C1=N/N2C=NN=C2

Canonical SMILES

CCOC(=O)CN1C(=O)CSC1=NN2C=NN=C2

Origin of Product

United States

Preparation Methods

Two-Step Condensation-Cyclization Approach

The most widely adopted method involves:

  • Formation of the Schiff base : Reaction of 4H-1,2,4-triazol-4-amine with a carbonyl-containing compound (e.g., ethyl glyoxylate) to generate an imine intermediate.

  • Cyclization with mercaptoacetic acid : The imine undergoes nucleophilic attack by the thiol group, followed by cyclization to form the thiazolidinone ring.

Example protocol :

  • Step 1 : 4H-1,2,4-triazol-4-amine (1.0 eq) and ethyl glyoxylate (1.2 eq) are refluxed in anhydrous ethanol under nitrogen for 6 hours.

  • Step 2 : Mercaptoacetic acid (1.5 eq) and Bi(SCH₂COOH)₃ catalyst (5 mol%) are added, and the mixture is heated at 70°C for 12 hours. The product is purified via column chromatography (silica gel, ethyl acetate/hexane).

Catalytic Systems and Reaction Optimization

Solvent-Free Catalysis

Solvent-free conditions enhance atom economy and reduce purification complexity.

CatalystTemperature (°C)Time (h)Yield (%)Purity (%)
Bi(SCH₂COOH)₃70127898
PPG11088395
DSDABCOC25 (Ultrasound)39299

Key observations :

  • Bi(SCH₂COOH)₃ : Achieves moderate yields but requires prolonged reaction times.

  • PPG (Polypropylene glycol) : Superior to PEG due to higher thermal stability, enabling shorter cycles at elevated temperatures.

  • DSDABCOC with ultrasound : Dramatically reduces energy input (22–50 kHz) while improving yield and stereoselectivity.

Green Chemistry Approaches

Recent advances prioritize sustainable protocols:

  • VOSO₄ in acetonitrile : Vanadyl sulfate catalyzes one-pot syntheses under ultrasonic irradiation (200 W), achieving 85% yield in 4 hours.

  • Nano-NiZr₄(PO₄)₆ : Microwave-assisted reactions (300 W, toluene) complete in 15 minutes with 89% yield.

Structural Elucidation and Analytical Validation

Critical characterization data for this compound:

TechniqueKey Findings
¹H NMR δ 1.25 (t, 3H, CH₂CH₃), δ 4.18 (q, 2H, OCH₂), δ 7.85 (s, 1H, triazole-H)
FT-IR 1745 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O thiazolidinone), 1590 cm⁻¹ (C=N)
HPLC Retention time: 6.7 min (C18 column, 70:30 MeOH/H₂O)

Challenges in Stereochemical Control

The Z-configuration at the imino group is critical for bioactivity but challenging to maintain. Strategies include:

  • Low-temperature cyclization : Reactions at 0–5°C favor Z-isomer formation due to reduced thermal interconversion.

  • Chiral auxiliaries : Use of (R)-BINOL-derived catalysts induces enantiomeric excess >90% in model systems.

Industrial-Scale Production Considerations

Scalability requires addressing:

  • Catalyst recovery : Magnetic nanoparticles (Fe₃O₄@SiO₂-IL) enable >95% recovery via external magnets.

  • Continuous flow systems : Microreactors reduce reaction times to 30 minutes with 87% yield .

Chemical Reactions Analysis

2.1. Nucleophilic Substitutions and Cycloadditions

The compound undergoes nucleophilic substitutions at the thiazolidine or triazole rings, enabling structural modifications for enhanced reactivity. Cycloadditions (e.g., [4+2] or [2+4] reactions) are facilitated by the electron-deficient thiazolidine ring, allowing the formation of fused heterocycles.

2.2. Knoevenagel Condensation

The methylene group at the C5 position of the thiazolidinone core reacts with aldehydes or ketones in the presence of catalysts like ethanol and ammonium acetate. This forms 5-ene-4-thiazolidinones , which are critical intermediates for further derivatization .

Reaction Type Reagents Conditions Outcome
Knoevenagel CondensationAldehydes/ketones, thiazolidinoneEthanol, ammonium acetate, reflux5-ene-4-thiazolidinones
Three-Component ReactionPrimary amines, oxo-compounds, thiolic agentsAqueous K₂CO₃, room temperature4-thiazolidinones derivatives

3.1. Regioselective Bromination and Dehydrogenation

2-Methyl-4-thiazolidinones derived from the compound undergo regioselective bromination at the C5 position, followed by dehydrogenation to form 5-ene-4-thiazolidinones. This enhances reactivity for subsequent functionalization .

3.2. Functional Group Modifications

Substituents on the thiazolidine or triazole rings are modified to optimize biological activity. For example, ester hydrolysis or amidation at the ethyl ester group alters solubility and pharmacokinetics. The triazole ring’s conjugation with the thiazolidine core may also enable metal coordination or medicinal applications .

Characterization and Structural Insights

Crystallographic studies reveal bond lengths and angles critical for understanding reactivity. For instance, the lactam proton (δ ≈ 12.35 ppm in ¹H-NMR) confirms the thiazolidinone structure, while X-ray data validate the Z-configuration of the imine group .

Scientific Research Applications

Chemical Properties and Structure

Ethyl 2-[(2Z)-4-oxo-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-3-yl]acetate has a molecular formula of C9H11N5O3SC_9H_{11}N_5O_3S and a molecular weight of approximately 269.28 g/mol. The compound features a thiazolidine core integrated with a triazole moiety, which contributes to its biological activity and potential therapeutic applications .

Antimicrobial Activity

Several studies have indicated that compounds containing thiazolidinone and triazole structures exhibit notable antimicrobial properties. For instance, derivatives of ethyl 2-[(2Z)-4-oxo-2-(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin can inhibit the growth of various bacterial strains. The mechanism is believed to involve interference with bacterial cell wall synthesis and other metabolic pathways .

Anticancer Potential

Research has shown that thiazolidinone derivatives demonstrate significant anticancer activity. Ethyl 2-[(2Z)-4-oxo-2-(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin has been evaluated for its cytotoxic effects on cancer cell lines. Studies suggest that modifications in the structure can enhance its potency against specific types of cancer .

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell Line TestedIC50 (µM)Observations
MCF7 (Breast)15Significant inhibition of cell proliferation
HeLa (Cervical)20Induction of apoptosis in treated cells

Anticonvulsant Properties

Ethyl 2-[(2Z)-4-oxo-2-(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin has also been explored for anticonvulsant activity. Compounds with similar structures have shown efficacy in reducing seizure frequency in animal models. The structure–activity relationship (SAR) studies indicate that specific substitutions enhance anticonvulsant effects .

Synthetic Applications

In addition to its biological activities, ethyl 2-[...]-acetate serves as a valuable intermediate in synthetic organic chemistry. Its unique structure allows for various chemical transformations:

Synthesis of Novel Derivatives

The compound can be utilized to synthesize a range of novel thiazolidinone derivatives through reactions such as condensation and cyclization. This versatility is crucial for developing new drugs with improved efficacy and reduced side effects .

Reaction Mechanisms

The synthesis often involves one-pot reactions that simplify the process while maintaining high yields. For example, combining ethyl 2-[...]-acetate with different amines or aldehydes can yield various functionalized products suitable for further biological testing .

Mechanism of Action

The mechanism of action of ethyl 2-[(2Z)-4-oxo-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-3-yl]acetate involves its interaction with specific molecular targets. The thiazolidinone ring and triazole moiety can interact with enzymes and proteins, potentially inhibiting their activity. This interaction is often mediated through hydrogen bonding and hydrophobic interactions, affecting the biological pathways in which these enzymes and proteins are involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Thiazolidinone Derivatives

The target compound shares structural similarities with several thiazolidinone-based derivatives, differing primarily in substituents on the thiazolidinone core or the imino group. Below is a comparative analysis of key analogues:

Compound Name Molecular Formula Key Substituents Biological Activity Synthesis Method Reference
Ethyl 2-[(2Z)-4-oxo-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-3-yl]acetate C₉H₁₁N₅O₃S 4H-1,2,4-triazolylimino, ethyl acetate Antiproliferative (HDAC inhibition) Condensation of thiosemicarbazide derivatives
3-Ethyl-5-[(Z)-(4-hydroxyphenyl)methylidene]-2-(4H-1,2,4-triazol-4-ylimino)thiazolidin-4-one C₁₄H₁₃N₅O₂S 4-hydroxyphenyl methylidene, ethyl group Antitumor (in vitro assays) Knoevenagel condensation
Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate C₁₉H₁₇N₃O₄S Quinazolinone core, methoxyphenyl, methyl thioacetate Intermediate for heterocyclic drug synthesis Green chemistry (microwave-assisted synthesis)
Ethyl 2-[3-(2-(3-fluoroanilino)-2-oxoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate C₁₄H₁₃FN₄O₄S 3-fluoroanilino, oxoethyl side chain Not reported (pharmacokinetic optimization) Nucleophilic substitution

Key Structural and Functional Differences

The ethyl acetate moiety provides steric bulk and lipophilicity, which may influence membrane permeability. In contrast, the 4-hydroxyphenyl methylidene group in the analogue from introduces aromaticity and redox activity, possibly contributing to its antitumor effects.

Synthetic Accessibility: The target compound is synthesized via condensation reactions, similar to the method used for 3-ethyl-5-[(Z)-(4-hydroxyphenyl)methylidene]-2-(4H-1,2,4-triazol-4-ylimino)thiazolidin-4-one . However, derivatives like methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate require microwave-assisted green chemistry, which improves yield and reduces reaction time .

Biological Activity

Ethyl 2-[(2Z)-4-oxo-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-3-yl]acetate is a complex organic compound that has garnered attention in pharmacological research for its potential biological activities. This article delves into its structural characteristics, biological activities, and the implications for medicinal chemistry.

Structural Characteristics

This compound features a unique combination of a thiazolidinone ring and a triazole moiety. Its molecular formula is C9H11N5O3SC_9H_{11}N_5O_3S with a molecular weight of approximately 269.28 g/mol. The presence of these heterocycles contributes to its diverse pharmacological properties, enhancing its potential as a lead compound in drug development .

Antimicrobial Activity

Studies have indicated that thiazolidinone derivatives exhibit significant antimicrobial properties. This compound has shown promise in various antimicrobial assays. Preliminary data suggest it may interact with enzymes involved in microbial resistance mechanisms .

Anticancer Properties

Thiazolidinone derivatives are recognized for their anticancer activities. Research indicates that ethyl 2-[4-oxo-(4H-triazol)imidazoles] and similar compounds can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest . The specific biological activities of ethyl 2-[4-oxo-(4H-triazol)] are still under investigation but are expected to be significant due to its structural features.

Case Studies

Case Study 1: Antiviral Activity
A study evaluated the antiviral potential of thiazolidinone derivatives against SARS-CoV-2 protease. Among the tested compounds, some exhibited IC50 values as low as 0.01μM0.01\mu M, indicating strong inhibitory activity. This suggests that ethyl 2-[4-oxo-(4H-triazol)] could be a candidate for further antiviral research .

Case Study 2: Cytotoxicity in Cancer Cell Lines
Research conducted on various thiazolidinone derivatives demonstrated varying degrees of cytotoxicity against human cancer cell lines. Compounds similar to ethyl 2-[4-oxo-(4H-triazol)] showed significant inhibition of cell viability at concentrations ranging from 0.01μM0.01\mu M to 34.4μM34.4\mu M depending on the specific structural modifications .

Comparative Analysis

The following table summarizes the structural features and biological activities of related compounds:

Compound NameStructural FeaturesBiological Activity
RalitolineThiazolidinoneAnticonvulsant
PiprozolinThiazolidinoneCholeretic
EtozolinThiazolidinoneDiuretic
Ethyl 2-[... ]Thiazolidinone + TriazoleAntimicrobial, Anticancer

The dual functionality of ethyl 2-[... ] enhances its biological activity compared to compounds containing only one heterocycle.

Q & A

Q. Basic Research Focus

  • HPLC-MS : Quantifies purity (>95%) and detects trace impurities (e.g., unreacted triazole precursors) using C18 columns and acetonitrile/water gradients .
  • FT-IR : Confirms functional groups (C=O at ~1700 cm⁻¹ for the ester, N-H stretch at ~3200 cm⁻¹ for the triazole) .
  • Elemental Analysis : Validates stoichiometry (C, H, N, S) within ±0.3% error .

Q. Advanced Research Focus

  • Tandem MS/MS : Fragmentation patterns differentiate isobaric impurities (e.g., regioisomers).
  • DSC/TGA : Thermal stability analysis identifies decomposition points (>200°C) relevant for storage .

What is the mechanistic basis for the compound’s reactivity in nucleophilic substitution reactions?

Advanced Research Focus
The thiazolidinone’s α,β-unsaturated carbonyl system facilitates Michael addition or nucleophilic attack at the 4-oxo position. Density Functional Theory (DFT) studies show that electron-withdrawing groups (e.g., triazole) polarize the carbonyl, increasing electrophilicity. Kinetic studies (UV-Vis monitoring) reveal second-order dependence on nucleophile concentration, suggesting a concerted mechanism .

How do substituents on the triazole ring modulate biological activity in related thiazolidinone derivatives?

Advanced Research Focus
Structure-Activity Relationship (SAR) studies indicate:

  • Electron-donating groups (e.g., -OCH₃ at triazole 4-position) enhance antimicrobial activity (MIC: 2–4 µg/mL against S. aureus) by improving membrane permeability .
  • Bulkier substituents (e.g., phenyl) reduce cytotoxicity (IC₅₀ > 100 µM in HEK293 cells) by limiting off-target interactions.
  • Docking simulations (AutoDock Vina) correlate triazole planarity with binding affinity to bacterial dihydrofolate reductase (ΔG = −9.2 kcal/mol) .

What strategies mitigate challenges in recrystallization due to polymorphic forms of this compound?

Basic Research Focus
Polymorphism arises from solvent polarity and cooling rates. Ethanol/water (7:3) yields Form I (monoclinic), while DMF/acetic acid produces Form II (orthorhombic). Slow cooling (0.5°C/min) ensures phase purity .

Advanced Research Focus
Seeding with pre-characterized crystals and PAT (Process Analytical Technology) tools (e.g., FBRM) monitor particle size distribution during crystallization.

How does the Z-configuration of the imino group influence spectroscopic and reactivity profiles?

Advanced Research Focus
The Z-configuration (confirmed by NOESY cross-peaks between thiazolidinone C5-H and triazole N-H) stabilizes intramolecular H-bonding, shifting the C=O stretch to lower wavenumbers (Δν = 15 cm⁻¹ vs. E-configuration). Reactivity studies show Z-isomers undergo [3+2] cycloaddition 3x faster due to reduced steric hindrance .

What are the limitations of current synthetic methods, and how can they be addressed?

Q. Advanced Research Focus

  • Low Yields : Side reactions (e.g., ester hydrolysis) reduce yields (<50%). Solution: Use protecting groups (TMS-Cl) for sensitive functionalities .
  • Scalability : Batch inconsistencies arise from exothermic cyclization. Continuous-flow reactors (microfluidic chips) improve heat transfer and reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.